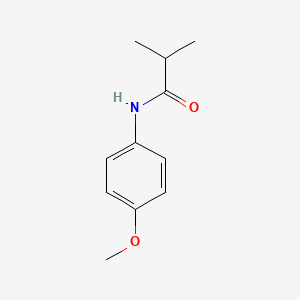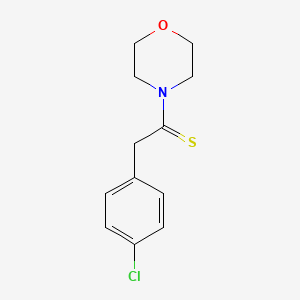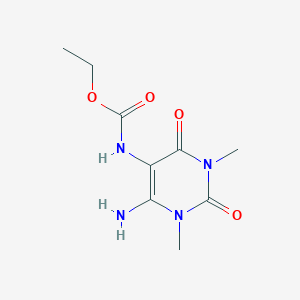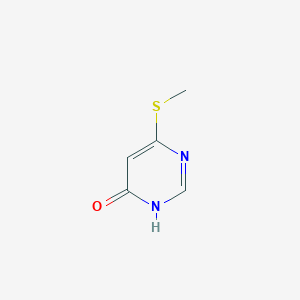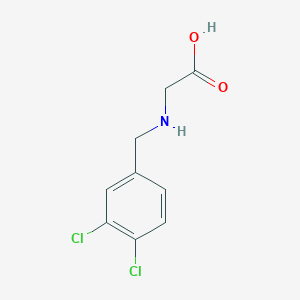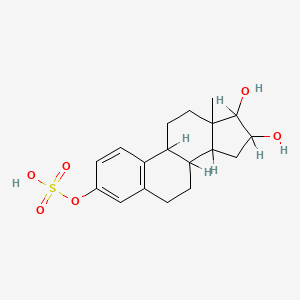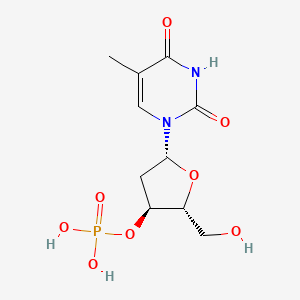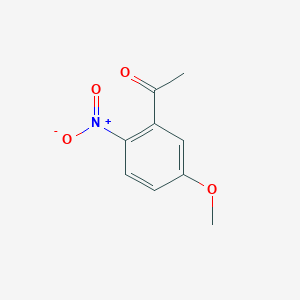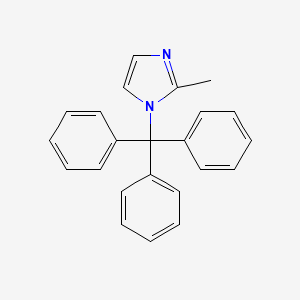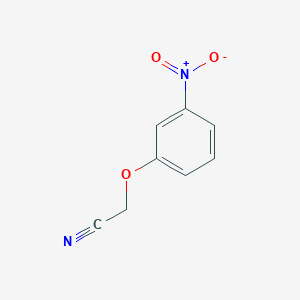
3-Nitrophenoxyacetonitrile
Übersicht
Beschreibung
3-Nitrophenoxyacetonitrile is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol. It’s structurally similar to 4-Nitrophenoxyacetonitrile .
Molecular Structure Analysis
The molecular structure of 3-Nitrophenoxyacetonitrile can be analyzed using techniques like mass spectrometry, which can measure the molecular weight of the intact molecular ions and assign a molecular formula with high confidence .Wissenschaftliche Forschungsanwendungen
1. Environmental Analysis
Research demonstrates the use of various nitrophenols, including compounds structurally similar to 3-nitrophenoxyacetonitrile, in environmental analysis. For instance, Tahmasebi et al. (2013) explored the extraction of nitrophenols using polypyrrole-coated magnetic nanoparticles. This method was applied to environmental water samples, confirming its utility in detecting nitrophenols in aqueous environments (Tahmasebi, Yamini, Seidi, & Rezazadeh, 2013).
2. Chemical Sensing
Marini et al. (2010) developed an anionic chromogenic chemosensor based on nitrobenzylideneamine compounds for selective detection of cyanide in acetonitrile-water mixtures. This research demonstrates the potential of nitrophenol derivatives in constructing sensitive chemical sensors (Marini, Torri, Zimmermann, & Machado, 2010).
3. Biodegradation and Environmental Decontamination
Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a microorganism capable of utilizing nitrophenols as a carbon and energy source. This study highlights the potential role of nitrophenol derivatives in bioremediation processes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
4. Development of Analytical Methods
Koop (1986) explored the hydroxylation of p-nitrophenol in rabbit hepatic microsomes, contributing to our understanding of how similar compounds might be metabolically processed in biological systems. Such studies aid in the development of analytical methods for detecting and understanding the metabolism of nitrophenol derivatives (Koop, 1986).
5. Water Pollution Analysis
A study by Mulaba-Bafubiandi et al. (2019) on p-nitrophenol as a water pollutant underscores the importance of detecting and analyzing nitrophenol derivatives in environmental samples, especially in the context of water pollution (Mulaba-Bafubiandi, Karimi-Maleh, Karimi, & Rezapour, 2019).
6. Electrochemical Studies
Research by Zaouak et al. (2011) on the electrochemical behavior of nitro diphenyl ethers in acetonitrile reveals the electrochemical properties of nitrophenol derivatives, which is essential for developing electrochemical sensors and understanding their interaction with other substances (Zaouak, Matoussi, & Dachraoui, 2011).
7. Understanding Environmental Impacts
A study by Haghighi Podeh et al. (1995) examined the effects of nitrophenols on methanogenic systems, providing insights into the environmental impact of such compounds and their potential toxicity in biological systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Eigenschaften
IUPAC Name |
2-(3-nitrophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQBVFQJMRSUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309652 | |
| Record name | 3-nitrophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenoxyacetonitrile | |
CAS RN |
19157-84-7 | |
| Record name | NSC212485 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitrophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

